molecular formula C13H18N2O B1433518 1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one CAS No. 1552497-45-6

1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one

Cat. No.: B1433518
CAS No.: 1552497-45-6
M. Wt: 218.29 g/mol
InChI Key: RXEZRWWUXGABDK-UHFFFAOYSA-N
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Description

1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one is a chemical compound with the molecular formula C13H18N2O. It is also known by its IUPAC name, 1-(3-isopropylphenyl)tetrahydropyrimidin-2(1H)-one. This compound is characterized by a diazinanone ring structure substituted with a propan-2-yl group on the phenyl ring. It is a white powder with a molecular weight of 218.3 g/mol .

Properties

IUPAC Name

1-(3-propan-2-ylphenyl)-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10(2)11-5-3-6-12(9-11)15-8-4-7-14-13(15)16/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEZRWWUXGABDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N2CCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one typically involves the reaction of 3-isopropylaniline with a suitable diazinanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability. The final product is typically subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

    1-(3-Isopropylphenyl)tetrahydropyrimidin-2(1H)-one: Shares a similar core structure but differs in the substitution pattern.

    3-(Propan-2-yl)phenyl derivatives: Compounds with similar phenyl ring substitutions but different functional groups on the diazinanone ring.

Uniqueness: 1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound this compound features a diazinan ring system that is significant in medicinal chemistry due to its diverse biological activities. The presence of the propan-2-yl group and the phenyl moiety contributes to its chemical reactivity and interaction with biological targets.

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular FormulaC13_{13}H16_{16}N2_{2}O
Molecular Weight220.28 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related diazinan derivatives has shown promising results in inhibiting the growth of breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various diazinan derivatives on MCF-7 breast cancer cells. The results demonstrated that compounds with structural similarities to this compound exhibited IC50_{50} values in the low micromolar range, indicating potent anticancer activity .

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Compounds in this class have shown the ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related cellular damage.

The antioxidant mechanism is believed to involve the modulation of enzymatic activities related to oxidative stress. For example, studies have reported increased levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) following treatment with similar compounds . This suggests that this compound may enhance cellular defense against oxidative damage.

Wound Healing Properties

Another area of interest is the role of this compound in wound healing. Research involving synthetic chalcones indicates that compounds with similar structures can accelerate wound healing by promoting collagen deposition and reducing inflammatory responses .

Experimental Findings

In an experimental model using rats, the application of a related compound led to enhanced wound closure rates compared to control treatments. Histological analysis revealed increased collagen content and reduced inflammation at the wound site . This underscores the potential therapeutic applications of this compound in regenerative medicine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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